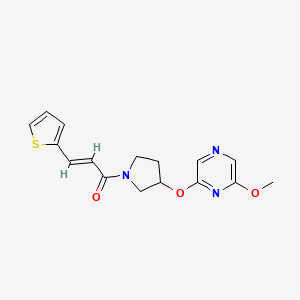![molecular formula C23H20N2O5S B2593406 N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 391876-61-2](/img/structure/B2593406.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that features a benzodioxole moiety, a dihydroisoquinoline sulfonyl group, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole, 3,4-dihydroisoquinoline, and 4-aminobenzamide.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure suggests potential as a ligand for various biological receptors.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways in diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-4-aminobenzamide: Lacks the dihydroisoquinoline sulfonyl group.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid: Lacks the benzodioxole moiety.
Uniqueness
Structural Complexity: The combination of benzodioxole, dihydroisoquinoline, and benzamide in one molecule is unique.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(24-19-7-10-21-22(13-19)30-15-29-21)17-5-8-20(9-6-17)31(27,28)25-12-11-16-3-1-2-4-18(16)14-25/h1-10,13H,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGZMBYWLLTIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2593323.png)
![4-[4-(2-Ethylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2593324.png)

![methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2593329.png)



![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/new.no-structure.jpg)
![ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate](/img/structure/B2593337.png)
![(3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2593338.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2593345.png)
